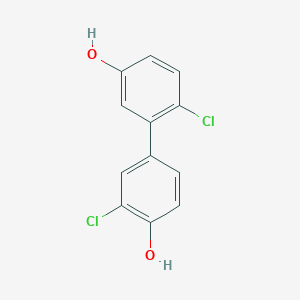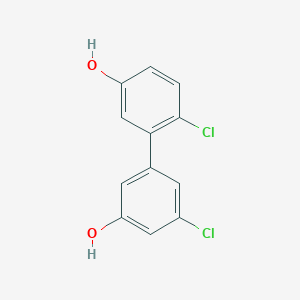![molecular formula C14H9ClOS B6381475 5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% CAS No. 1261955-95-6](/img/structure/B6381475.png)
5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% (5-BTP-2-CP) is a synthetic organic compound with a wide range of applications in scientific research. This compound is used as a reagent in organic synthesis, as a catalyst in biochemical processes, and as a substrate in enzyme assays. Its unique chemical structure allows it to interact with other molecules and enzymes in a variety of ways.
Wissenschaftliche Forschungsanwendungen
5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical processes, and as a substrate in enzyme assays. It can also be used in the synthesis of other organic compounds, such as benzofurans, thiophenes, and thiophenols.
Wirkmechanismus
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is not yet fully understood. However, it is known that the compound can interact with other molecules and enzymes in a variety of ways. It is believed that the compound can act as a substrate for certain enzymes, and it can also act as a catalyst for certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% are not yet fully understood. However, it is known that the compound can interact with other molecules and enzymes in a variety of ways. It is believed that the compound can act as a substrate for certain enzymes, and it can also act as a catalyst for certain biochemical processes. It is also believed that the compound can affect the activity of certain hormones, such as cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% in laboratory experiments has both advantages and limitations. On the one hand, the compound is relatively easy to synthesize and is highly stable. Additionally, it is non-toxic and has a wide range of applications in scientific research. On the other hand, the compound is not very soluble in water, which can limit its use in certain experiments. Furthermore, the mechanism of action of the compound is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% in scientific research. For example, the compound could be used to study the effects of hormones on biochemical processes. Additionally, the compound could be used to study the effects of certain drugs on the body. Furthermore, the compound could be used to develop new catalysts and substrates for biochemical processes. Finally, the compound could be used to study the effects of environmental pollutants on biochemical processes.
Synthesemethoden
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% begins with the reaction of 2-chlorophenol and 2-thiophenecarboxaldehyde in the presence of sodium hydroxide. This reaction yields 5-benzo[b]thiophene-2-yl-2-chlorophenol. The compound is then purified by recrystallization and dried to yield a 95% pure product.
Eigenschaften
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClOS/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYCUSHLJGQFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Benzo(b)thiophen-2-yl]-2-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)
![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)
